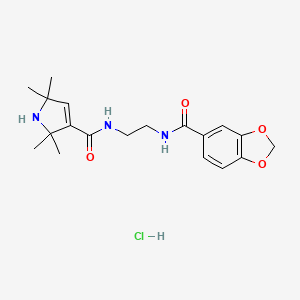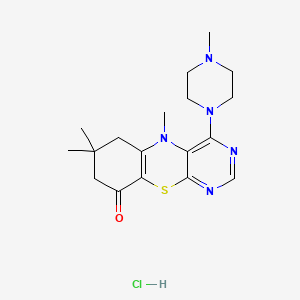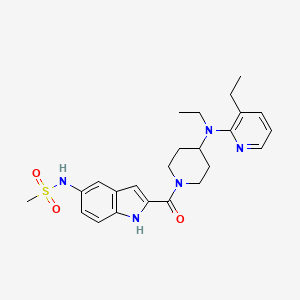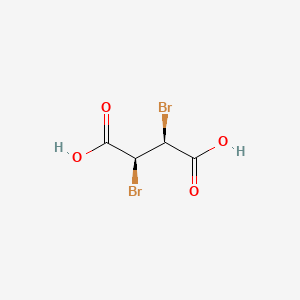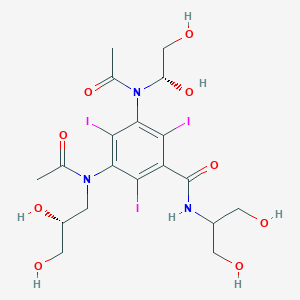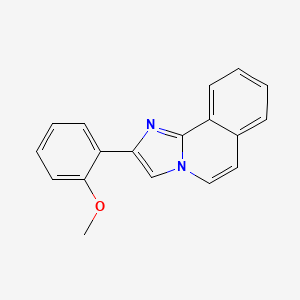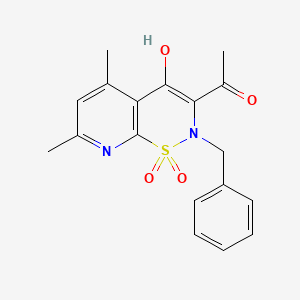
Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide is a complex organic compound that belongs to the class of pyridothiazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiazines, which undergo various chemical transformations such as alkylation, oxidation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of catalysts, high-pressure reactors, and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and pathways. It can serve as a probe to investigate the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-, S,S-dioxide can be compared with other pyridothiazine derivatives, such as:
- 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-ethanone
- 1-(4-hydroxy-5,7-dimethyl-2-(phenylmethyl)-2H-pyrido(3,2-e)-1,2-thiazin-3-yl)-propanone
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the S,S-dioxide group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
108586-70-5 |
|---|---|
Fórmula molecular |
C18H18N2O4S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
1-(2-benzyl-4-hydroxy-5,7-dimethyl-1,1-dioxopyrido[3,2-e]thiazin-3-yl)ethanone |
InChI |
InChI=1S/C18H18N2O4S/c1-11-9-12(2)19-18-15(11)17(22)16(13(3)21)20(25(18,23)24)10-14-7-5-4-6-8-14/h4-9,22H,10H2,1-3H3 |
Clave InChI |
SNEKMBDYLWEMIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C(=C(N(S2(=O)=O)CC3=CC=CC=C3)C(=O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


